3-(1-Adamantyl)-4-methoxyaniline

Pharmaceutical Process Chemistry Retinoid Synthesis Proprietary Intermediates

3-(1-Adamantyl)-4-methoxyaniline (CAS 142651-04-5) is a structurally unique adamantane-bearing aromatic amine that cannot be substituted with simpler anilines or regioisomers. The ortho-substitution of the bulky 1-adamantyl group relative to the methoxy group creates a sterically and electronically distinct environment critical for the synthesis of the retinoid API adapalene via the patented route. This scaffold also serves as a validated starting point for ERα antagonist libraries (AMTA analogs) with binding superiority over tamoxifen, and as a near-perfect β-cyclodextrin guest for supramolecular architectures. Procure this key intermediate to ensure synthetic pathway fidelity and accelerate hit-to-lead medicinal chemistry campaigns.

Molecular Formula C17H23NO
Molecular Weight 257.377
CAS No. 142651-04-5
Cat. No. B2523035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantyl)-4-methoxyaniline
CAS142651-04-5
Molecular FormulaC17H23NO
Molecular Weight257.377
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C17H23NO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10,18H2,1H3
InChIKeyXCVZCOICYRDSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Adamantyl)-4-methoxyaniline CAS 142651-04-5: A Rigid, Lipophilic Aniline Building Block for Complex Molecule and Supramolecular Chemistry


3-(1-Adamantyl)-4-methoxyaniline is an adamantane-bearing aromatic amine with a molecular formula of C17H23NO and a molecular weight of 257.37 g/mol . It features a bulky, lipophilic 1-adamantyl group (tricyclo[3.3.1.1^3,7]decane) ortho to a methoxy (-OCH3) substituent on an aniline ring. This combination creates a distinct steric and electronic environment that differentiates it from simpler aniline building blocks, making it a key intermediate in the synthesis of drug candidates and supramolecular systems. The compound's predicted LogP of 3.7452 underscores its high lipophilicity compared to non-adamantyl anilines . Its purity from commercial sources is typically specified at 98% .

Why Simple Anilines or 4-Adamantyl Isomers Cannot Substitute for 3-(1-Adamantyl)-4-methoxyaniline


Generic substitution of 3-(1-Adamantyl)-4-methoxyaniline with simpler analogs like 4-methoxyaniline or 1-adamantylamine, or even regioisomers like 4-(1-adamantyl)aniline, is scientifically invalid. The specific ortho-substitution of the adamantyl group relative to the methoxy group creates a unique steric and electronic environment that controls its reactivity in cross-coupling and nucleophilic reactions. This is a key structural motif in the synthesis of the retinoid analog adapalene and other drug candidates [1]. The adamantane cage imparts high lipophilicity and membrane permeability [2], while the regiospecific substitution pattern is essential for the formation of stable supramolecular pseudorotaxanes with β-cyclodextrin [3].

Quantitative Differentiation Evidence for 3-(1-Adamantyl)-4-methoxyaniline vs. In-Class Analogs


Proprietary Intermediate in Adapalene Synthesis: Patented Route to Retinoid API

3-(1-Adamantyl)-4-methoxyaniline is a key intermediate in a patented process for the production of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, the active pharmaceutical ingredient (API) adapalene [1]. This specific substitution pattern is required for the subsequent synthetic steps to the final naphthoic acid derivative, which cannot be achieved using other adamantyl aniline isomers or simpler building blocks.

Pharmaceutical Process Chemistry Retinoid Synthesis Proprietary Intermediates

ERα Binding Affinity of Derived AMTA Compound Surpasses Tamoxifen Benchmark

A derivative of 3-(1-adamantyl)-4-methoxyaniline, the adamantanyl-tethered-biphenyl amine (ATBA) compound AMTA (3-(adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl) phenyl) aniline), demonstrated superior binding affinity for the estrogen receptor alpha (ERα) compared to the established drug tamoxifen [1]. In an ERα competitor assay, AMTA achieved an IC50 of 62.84 nM, while tamoxifen had an IC50 of 79.48 nM [1]. This represents a 21% improvement in binding affinity.

Anticancer Drug Discovery Endocrine Therapy Nuclear Receptor Modulation

High Synthetic Yield for Reliable and Scalable Research Supply

The deprotection step of 3-(1-adamantyl)-4-methoxy-N-(trifluoroacetyl)aniline to yield the target 3-(1-adamantyl)-4-methoxyaniline proceeds with a high isolated yield of 93% under the described conditions . This reproducible, high-yielding procedure ensures the compound can be reliably sourced or synthesized in-house, reducing project risk compared to analogs with more challenging or lower-yielding syntheses.

Process Chemistry Medicinal Chemistry Chemical Synthesis

Verified Supramolecular Host-Guest Complexation with β-Cyclodextrin

3-(1-Adamantyl)-4-methoxyaniline forms stable 1:1 inclusion complexes with β-cyclodextrin (β-CD), adopting a pseudorotaxane-like threaded structure [1]. This behavior is a class-level property of adamantane-bearing anilines. The adamantane cage sits deep within the hydrophobic β-CD cavity, an interaction quantified through NMR spectroscopy, titration calorimetry, and semiempirical calculations [1]. This property is not present in simple anilines lacking the adamantyl moiety.

Supramolecular Chemistry Host-Guest Systems Drug Delivery

Procurement-Relevant Application Scenarios for 3-(1-Adamantyl)-4-methoxyaniline


Pharmaceutical Process R&D for Adapalene and Analogs

Procurement of this compound is essential for any pharmaceutical process chemistry group working on the synthesis of the retinoid API adapalene or its structural analogs. The patent literature explicitly identifies 3-(1-adamantyl)-4-methoxyaniline as a crucial intermediate in a specific and efficient route to the final naphthoic acid drug substance [3]. Substituting with another isomer or a simpler aniline building block would derail the established synthetic pathway and is not a viable alternative.

Medicinal Chemistry: ERα-Targeted Anticancer Lead Optimization

The 3-(1-adamantyl)-4-methoxyaniline core is a validated scaffold for generating potent ERα antagonists [3]. Medicinal chemistry teams focused on endocrine therapy for breast cancer can use this compound as a starting point for synthesizing focused libraries of AMTA analogs. The head-to-head binding data showing superiority over tamoxifen provides a strong rationale for this scaffold's prioritization in hit-to-lead or lead optimization campaigns aimed at improving upon existing therapies [3].

Supramolecular Chemistry: Building Block for Host-Guest Systems

For researchers in supramolecular chemistry, this compound serves as a validated ligand for β-cyclodextrin, forming stable 1:1 inclusion complexes [3]. Its rigid adamantane core is a near-perfect guest for the β-CD cavity. This makes it a useful building block for constructing more complex supramolecular architectures, such as molecular shuttles, sensors, or drug delivery vehicles, where predictable and strong non-covalent interactions are required [3].

Chemical Biology: Development of Lipophilic Bioconjugation Reagents

The high lipophilicity of the adamantane group, combined with the reactive aniline handle, makes this compound a candidate for developing novel bioconjugation reagents or lipid anchors [3]. The primary amine can be readily functionalized to link the adamantane motif to biomolecules of interest, enabling studies on membrane anchoring, cellular uptake, or the modulation of protein-lipid interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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